molecular formula C28H27BrNO+ B11085399 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11085399
M. Wt: 473.4 g/mol
InChI Key: ACAPVJTWPOZMOW-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[222]octane is a complex organic compound with a unique structure that includes a bromophenyl group, a diphenylmethylidene group, and an azoniabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane typically involves multiple steps, starting with the preparation of the bromophenyl and diphenylmethylidene precursors. These precursors are then subjected to a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous materials. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the bromine atom with the nucleophile.

Scientific Research Applications

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane
  • 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane

Uniqueness

1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(diphenylmethylidene)-1-azoniabicyclo[2.2.2]octane is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties such as reactivity and binding affinity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C28H27BrNO+

Molecular Weight

473.4 g/mol

IUPAC Name

2-(3-benzhydrylidene-1-azoniabicyclo[2.2.2]octan-1-yl)-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C28H27BrNO/c29-25-13-11-22(12-14-25)27(31)20-30-17-15-21(16-18-30)26(19-30)28(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21H,15-20H2/q+1

InChI Key

ACAPVJTWPOZMOW-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2)CC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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